molecular formula C15H12N4OS B6895964 N-(2,3-dihydro-1-benzothiophen-3-yl)imidazo[1,2-a]pyrazine-8-carboxamide

N-(2,3-dihydro-1-benzothiophen-3-yl)imidazo[1,2-a]pyrazine-8-carboxamide

Cat. No.: B6895964
M. Wt: 296.3 g/mol
InChI Key: GRWOJJUCSURBKS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzothiophen-3-yl)imidazo[1,2-a]pyrazine-8-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a benzothiophene ring system fused to an imidazo[1,2-a]pyrazine core, which is further modified with a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1-benzothiophen-3-yl)imidazo[1,2-a]pyrazine-8-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core This can be achieved through a cyclization reaction of appropriate precursors, such as 2-alkylthiophenes

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the production of high-quality material suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydro-1-benzothiophen-3-yl)imidazo[1,2-a]pyrazine-8-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiophene or imidazo[1,2-a]pyrazine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, N-(2,3-dihydro-1-benzothiophen-3-yl)imidazo[1,2-a]pyrazine-8-carboxamide can be employed as a tool to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic devices. Its unique properties can enhance the performance and functionality of these materials.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1-benzothiophen-3-yl)imidazo[1,2-a]pyrazine-8-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-methyl-2,3-dihydro-1-benzothiophen-6-yl)acetamide: This compound shares a similar benzothiophene core but has a different substituent pattern.

  • 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline: Another compound with a benzothiophene derivative, used as a dopant in organic electronics.

Uniqueness: N-(2,3-dihydro-1-benzothiophen-3-yl)imidazo[1,2-a]pyrazine-8-carboxamide stands out due to its unique combination of the benzothiophene and imidazo[1,2-a]pyrazine rings, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzothiophen-3-yl)imidazo[1,2-a]pyrazine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-15(13-14-17-6-8-19(14)7-5-16-13)18-11-9-21-12-4-2-1-3-10(11)12/h1-8,11H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWOJJUCSURBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1)NC(=O)C3=NC=CN4C3=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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